4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;hydrate
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Overview
Description
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;hydrate is a compound that belongs to the class of sulfonamides. Sulfonamides are a group of compounds that contain the sulfonamide functional group attached to an aromatic amine. This compound is known for its antibacterial properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-aminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the aromatic ring or sulfonamide nitrogen .
Scientific Research Applications
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The antibacterial activity of 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is primarily due to its ability to inhibit the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is essential for DNA synthesis and cell division. By inhibiting this enzyme, the compound effectively prevents bacterial growth and replication . The molecular targets and pathways involved include the binding of the compound to the active site of dihydropteroate synthase, leading to competitive inhibition of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide with similar antibacterial properties.
Sulfamerazine: A sulfonamide used in the treatment of bacterial infections.
Sulfamethazine: Known for its use in veterinary medicine to treat infections in animals.
Uniqueness
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of the 4,6-dimethylpyrimidin-2-yl group, which enhances its binding affinity to bacterial enzymes compared to other sulfonamides . This structural uniqueness contributes to its effectiveness as an antibacterial agent and its versatility in various scientific applications.
Properties
IUPAC Name |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H14N4O2S.H2O/c2*1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h2*3-7H,13H2,1-2H3,(H,14,15,16);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRKVTCTLYZLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N8O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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